N-(2-methoxyethyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-methoxyethyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound characterized by its unique structure, which includes a triazole ring, a tetrahydronaphthalene moiety, and a methoxyethyl group
Properties
Molecular Formula |
C18H24N4O2S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-[[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H24N4O2S/c1-22-17(15-8-7-13-5-3-4-6-14(13)11-15)20-21-18(22)25-12-16(23)19-9-10-24-2/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,19,23) |
InChI Key |
ATZHBSCFUCIFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCCOC)C2=CC3=C(CCCC3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Tetrahydronaphthalene Moiety: This step involves the alkylation of the triazole ring with a tetrahydronaphthalene derivative under basic conditions.
Attachment of the Methoxyethyl Group: The final step includes the reaction of the intermediate with 2-methoxyethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyethyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-2-{[4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-methoxyethyl)-2-{[4-methyl-5-(2-naphthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(2-methoxyethyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the tetrahydronaphthalene moiety, which imparts specific steric and electronic properties
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